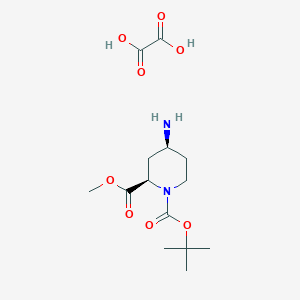

O1-tert-butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate;oxalic acid

Description

O1-tert-butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate;oxalic acid (CAS: 2565792-72-3) is a piperidine-derived compound with a bicyclic dicarboxylate structure. The molecule features a six-membered piperidine ring substituted with a tert-butyl ester at position 1, a methyl ester at position 2, and a primary amine at position 4 (2R,4S stereochemistry). The oxalic acid component likely forms a salt with the amine, enhancing solubility and stability. This compound is used in pharmaceutical intermediates, particularly in synthesizing inhibitors targeting pathways like Smoothened (SMO) in cancer therapy .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4.C2H2O4/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4;3-1(4)2(5)6/h8-9H,5-7,13H2,1-4H3;(H,3,4)(H,5,6)/t8-,9+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRQSPSLGSDKMN-OULXEKPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)OC)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ketal Formation from N-Benzyl-4-Piperidone

A foundational step involves converting N-benzyl-4-piperidone into a ketal intermediate to protect the ketone moiety. As described in patent, this is achieved by reacting the piperidone with triethyl orthoformate in methanol under acidic catalysis (e.g., p-toluenesulfonic acid), yielding a cyclic ketal. This intermediate prevents undesired side reactions during subsequent amination.

Example Reaction Conditions

| Parameter | Value |

|---|---|

| Starting Material | N-Benzyl-4-piperidone (1.0 eq) |

| Reagent | Triethyl orthoformate (1.2 eq) |

| Catalyst | p-TsOH (0.1 eq) |

| Solvent | Methanol |

| Temperature | Reflux (65°C) |

| Reaction Time | 6 hours |

| Yield | 85–90% |

Boc Protection and Reductive Amination

The ketal is then subjected to reductive amination with tert-butyl carbamate (Boc₂O) in the presence of sodium cyanoborohydride, introducing the Boc-protected amine at the 4-position. Subsequent hydrogenolysis using palladium on carbon (Pd/C) removes the benzyl group, yielding 4-Boc-aminopiperidine.

Stereochemical Control via Conjugate Addition

Organocuprate-Mediated Stereoselective Addition

Patent details a method for establishing the (2R,4S) configuration using a conjugate addition strategy. A tert-butyl ester-containing piperidinone undergoes reaction with an organocuprate reagent (e.g., methylmagnesium bromide-copper iodide complex) in tetrahydrofuran (THF) at −78°C. The tert-butyl group’s steric bulk directs the cuprate addition to the trans position, achieving a diastereomeric ratio >20:1.

Key Steps

-

Synthesis of (2R,4R)-4-Methyl-6-oxo-1,2-piperidinedicarboxylate :

-

Reduction of Ketone to Alcohol :

Esterification and Protecting Group Strategy

| Parameter | Value |

|---|---|

| Reagent | Methyl chloroformate (1.5 eq) |

| Base | Triethylamine (2.0 eq) |

| Solvent | Dichloromethane |

| Temperature | 0°C → RT |

| Reaction Time | 4 hours |

| Yield | 92% |

Oxalic Acid Salt Formation

The final step involves combining the free base with oxalic acid to improve stability and crystallinity. Patent outlines a scalable process:

-

Acid-Base Reaction : The aminopiperidine derivative is dissolved in acetone/water (3:1 v/v) and treated with oxalic acid (1.05 eq) at 50–55°C.

-

Crystallization : Slow cooling to 0–4°C precipitates the oxalate salt, which is filtered and washed with cold acetone.

Critical Purity Parameters

| Parameter | Specification |

|---|---|

| Purity by HPLC | ≥99.9% |

| Residual Solvents | <0.1% (acetone) |

| Water Content | <0.5% (Karl Fischer) |

Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

-

Stereochemical Purity : Residual cis isomers (<5%) necessitate chiral chromatography or recrystallization.

-

Oxalate Stability : Hygroscopicity of the oxalate salt demands controlled drying (vacuum, 50°C).

-

Scale-Up Limitations : Cuprate reagents require low temperatures (−78°C), increasing operational costs.

Future directions include biocatalytic approaches for enantioselective amination and continuous-flow crystallization to enhance yield .

Chemical Reactions Analysis

Types of Reactions

O1-tert-butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Drug Development

O1-tert-butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate; oxalic acid serves as a building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance potency and selectivity towards specific biological targets.

Case Study: Synthesis of Novel Antidepressants

Recent studies have indicated that derivatives of this compound exhibit potential antidepressant activity. By modifying the piperidine ring and substituents, researchers have synthesized a series of compounds that demonstrate selective serotonin reuptake inhibition (SSRI) properties. These findings suggest that such derivatives may offer new avenues for treating depression with fewer side effects compared to traditional SSRIs.

The compound has been evaluated for its biological activities beyond antidepressant effects. Its derivatives have shown promise in:

- Anticancer Activity : Modifications to the compound have led to analogs that inhibit cancer cell proliferation in vitro. Research indicates that these compounds can induce apoptosis in various cancer cell lines.

- Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents.

Chemical Synthesis

O1-tert-butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate; oxalic acid is utilized as a precursor in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for:

- Building Heterocyclic Compounds : The compound's structure allows for the formation of heterocycles, which are crucial in drug design.

- Functionalization Reactions : The presence of carboxylate groups facilitates further functionalization, enabling the creation of diverse chemical entities.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Development | Building block for synthesizing pharmaceuticals | Potential antidepressant activity |

| Biological Activity | Anticancer and antimicrobial properties | Induces apoptosis in cancer cells |

| Chemical Synthesis | Precursor for complex organic molecules | Enables functionalization and heterocycle formation |

Mechanism of Action

The mechanism of action of O1-tert-butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Piperidine Derivatives

a. O1-tert-butyl O2-methyl (2R,4S)-4-hydroxypiperidine-1,2-dicarboxylate

- Structure: Differs by replacing the 4-amino group with a hydroxyl group.

- Synthesis : Prepared via mesylation of the hydroxyl intermediate followed by azide displacement and reduction .

- Properties: The hydroxyl group increases polarity, reducing lipophilicity (clogP ≈ 1.2 vs. 1.5 for the amino analog). This impacts blood-brain barrier permeability.

- Applications : Used as a precursor for kinase inhibitors .

b. O1-tert-butyl O2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate

- Structure: Ethyl ester at position 2 and 5-amino substitution (vs. 4-amino).

- Molecular Weight : 272.34 g/mol (C₁₃H₂₄N₂O₄) vs. 372.35 g/mol for the target compound.

- Role: The ethyl ester enhances metabolic stability, while the 5-amino group alters hydrogen-bonding interactions in target binding .

Pyrrolidine Derivatives

a. (2R,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate

- Structure : Five-membered pyrrolidine ring instead of piperidine.

- Molecular Weight: 229.28 g/mol (C₁₁H₁₉NO₄) vs. 372.35 g/mol.

- Stereochemical Impact : The smaller ring imposes greater conformational rigidity, affecting receptor selectivity .

b. O1-tert-butyl O2-methyl (2S,4R)-4-fluoro-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate

- Structure : Fluorine and hydroxymethyl substituents at position 4.

- Properties : Fluorine increases electronegativity (σp ≈ 0.06), enhancing metabolic resistance. The hydroxymethyl group adds polarity (clogP = 0.8) .

Azepane Derivatives

O1-tert-butyl O2-methyl (2R)-azepane-1,2-dicarboxylate

- Structure: Seven-membered azepane ring lacking the 4-amino group.

- Molecular Weight: 257.33 g/mol (C₁₃H₂₃NO₄).

- Applications : Larger rings improve binding to proteins with extended active sites but reduce synthetic yield due to ring strain .

Substituent Variations

a. 1-tert-butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride

- Salt Form : Hydrochloride salt vs. oxalic acid salt.

- Stability : Hydrochloride salts are hygroscopic, requiring strict storage (-20°C, argon), while oxalate salts offer better crystallinity .

b. 1-tert-butyl 2-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate

- Structure : Difluoro substitution at position 4.

- Impact: Fluorines lower pKa of the amine (≈6.5 vs. 8.2 for non-fluorinated analogs), affecting ionization at physiological pH .

Biological Activity

O1-tert-butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate; oxalic acid (CAS Number: 2565792-72-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Research indicates that O1-tert-butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate; oxalic acid may interact with various biological targets:

- Receptor Binding : The compound has shown affinity for certain neurotransmitter receptors, which may contribute to its effects on the central nervous system.

- Enzyme Inhibition : Preliminary studies suggest it may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular energy dynamics.

Biological Activity and Pharmacological Effects

The biological activity of this compound can be summarized as follows:

- Antioxidant Activity : It has demonstrated the ability to scavenge free radicals, which is crucial for mitigating oxidative stress in cells.

- Neuroprotective Effects : Some studies indicate that it may protect neuronal cells from apoptosis induced by neurotoxic agents.

- Anti-inflammatory Properties : The compound appears to reduce inflammation markers in vitro and in vivo.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference Source |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Neuroprotection | Reduced apoptosis in neurons | |

| Anti-inflammatory | Decreased cytokine production |

Case Study 1: Neuroprotective Effects

A study involving cultured neuronal cells treated with O1-tert-butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate; oxalic acid showed significant reductions in cell death when exposed to oxidative stressors. This suggests a protective mechanism that warrants further investigation into its potential applications in neurodegenerative diseases.

Case Study 2: Anti-inflammatory Activity

In an animal model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups. This highlights its potential as a therapeutic agent for inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing O1-tert-butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving Boc (tert-butyloxycarbonyl) protection. For example, stepwise alkylation using lithium diisopropylamide (LDA) in THF/hexane at −78°C followed by acid hydrolysis (HCl/dioxane) and Pd-catalyzed coupling under inert atmospheres can achieve yields of ~23–24% . Reaction temperature, solvent polarity, and catalyst selection (e.g., Pd(OAc)₂ with XPhos ligands) critically impact stereochemical outcomes and purity .

Q. How can researchers purify O1-tert-butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate to ensure high stereochemical purity?

- Methodological Answer : Post-synthesis purification often involves gradient chromatography (e.g., silica gel with ethyl acetate/hexane mixtures) and recrystallization using oxalic acid as a counterion. The oxalic acid co-crystallization step is crucial for isolating the (2R,4S) diastereomer, as shown in analogous pyrrolidine derivatives .

Q. What analytical techniques are recommended for characterizing the compound’s structure and purity?

- Methodological Answer : Use a combination of -NMR (to confirm stereochemistry via coupling constants), -NMR (to verify tert-butyl and methyl ester groups), and LC-MS (for molecular ion validation). Chiral HPLC with a polysaccharide column can resolve enantiomeric impurities, as demonstrated in stereoisomer analysis of fluorinated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for (2R,4S) vs. (2S,4R) configurations during synthesis?

- Methodological Answer : Discrepancies often arise from competing epimerization pathways. Employ dynamic NMR studies at variable temperatures to detect configurational interconversion. Cross-validate with X-ray crystallography of oxalic acid co-crystals, which stabilizes the desired configuration via hydrogen bonding . For computational validation, use density functional theory (DFT) to compare relative energies of diastereomers .

Q. What computational strategies optimize reaction conditions for scale-up while minimizing racemization?

- Methodological Answer : Quantum chemical calculations (e.g., transition state modeling with Gaussian software) can predict energy barriers for racemization. Coupled with ICReDD’s reaction path search methods, this enables identification of solvents (e.g., acetonitrile) and temperatures (−78°C) that suppress undesired stereochemical shifts .

Q. How does oxalic acid influence the compound’s crystallinity, and what co-crystallization methods ensure batch-to-batch consistency?

- Methodological Answer : Oxalic acid acts as a hydrogen-bond donor, forming a stable 1:1 co-crystal. Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to monitor co-crystal formation. Adjust pH (2.5–3.5) during crystallization to optimize lattice packing, as shown in dicarboxylic acid analogs .

Q. What experimental design frameworks integrate AI for predictive synthesis and impurity profiling?

- Methodological Answer : Implement COMSOL Multiphysics-based simulations to model reaction kinetics and mass transfer. Train AI models on historical reaction datasets (e.g., yields, solvent polarity, catalyst loading) to predict optimal conditions. For impurity tracking, use machine learning classifiers (e.g., random forests) to correlate LC-MS peaks with side products .

Q. How can hygroscopicity of the free base form be mitigated during long-term storage?

- Methodological Answer : Store the compound as an oxalic acid salt, which reduces hygroscopicity. Conduct accelerated stability studies (40°C/75% RH for 6 months) with Karl Fischer titration to quantify water uptake. For lab-scale storage, use desiccant-loaded containers and argon atmospheres, as recommended for similar piperidine derivatives .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.